3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) is a complex organic compound known for its unique structural properties. It is characterized by the presence of multiple aromatic rings and azanylylidene groups, which contribute to its stability and reactivity. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the required chemical purity .
Chemical Reactions Analysis
Types of Reactions
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of a catalyst or a specific solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds .
Scientific Research Applications
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene])
- 2,2′-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
- N′,N‴-((propane-2,2-diylbis(1H-pyrrole-5,2-diyl))
Uniqueness
The uniqueness of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) lies in its specific structural arrangement and the presence of multiple functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C70H52N2O2 |
---|---|
Molecular Weight |
953.2 g/mol |
IUPAC Name |
1-(2-benzylnaphthalen-1-yl)-3-[[2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C70H52N2O2/c73-69-57(43-53-31-15-19-35-61(53)65(69)63-55(41-47-21-5-1-6-22-47)39-37-49-25-13-17-33-59(49)63)45-71-67(51-27-9-3-10-28-51)68(52-29-11-4-12-30-52)72-46-58-44-54-32-16-20-36-62(54)66(70(58)74)64-56(42-48-23-7-2-8-24-48)40-38-50-26-14-18-34-60(50)64/h1-40,43-46,67-68,73-74H,41-42H2 |
InChI Key |
OUZSJKSLLNGHEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.